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Ranatuerin-2Wb

Phylogenetics Peptide Diversity Structure-Function Relationship

Researchers face sequence-dependent functional divergence in the ranatuerin-2 family, where minor variations cause over 100-fold differences in MIC. Ranatuerin-2Wb provides a specific native sequence scaffold for unambiguous SAR and phylogenomic studies. - Unique 28-residue sequence from *Lithobates capito* with a C-terminal disulfide-bridged Rana box domain. - Non-interchangeable bioactivity profile serving as a critical molecular marker for host-defense peptide evolution. - Ideal template for systematic point-mutation and chimeric library construction to probe membrane selectivity.

Molecular Formula
Molecular Weight
Cat. No. B1575997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2Wb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2Wb: Baseline Characteristics


Ranatuerin-2Wb is a 28-residue antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, isolated from the skin secretions of the North American frog *Lithobates capito* (formerly *Rana capito*) [1]. It is a component of the amphibian innate immune system and exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties [2]. The peptide, with the sequence GLFDSIKNVAKNVAAGLLDKLKCKITGC and a molecular formula C129H221N35O37S2, features a C-terminal disulfide-bridged cyclic heptapeptide (Rana box) domain characteristic of this AMP family, which is critical for its membrane-disrupting mechanism of action [2][3].

Isolated from *Lithobates capito* skin secretions; ranatuerin-2 family antimicrobial peptide
C-terminal Rana box cyclic domain supports membrane-interaction and structure-function studies
Reported broad-spectrum antimicrobial screening context; Gram-positive, Gram-negative and fungal targets

Why Ranatuerin-2Wb Is Non-Interchangeable


The ranatuerin-2 peptide family exhibits extreme functional divergence, rendering generic substitution scientifically invalid. Even minor sequence variations among closely related orthologs produce large differences in antimicrobial potency and target organism specificity. As a class-level observation, the minimum inhibitory concentration (MIC) for *Escherichia coli* within the ranatuerin-2 family can vary over 15-fold (from 2 µM for ranatuerin-2Cb to 30 µM for ranatuerin-2ARa), while activity against *Staphylococcus aureus* varies over 100-fold (from 2 µM for ranatuerin-2B to >200 µM for ranatuerin-2ARa) [1]. This demonstrates that the precise amino acid sequence dictates the therapeutic window and spectrum, meaning Ranatuerin-2Wb's unique primary structure possesses an inherently unique, non-interchangeable bioactivity profile that must be empirically verified for its specific sequence.

Sequence variation among ranatuerin-2 orthologs can produce >100-fold MIC differences (e.g., S. aureus). Substituting another family member may not replicate target activity profile.

Generic ranatuerin-2 procurement does not guarantee broad-spectrum performance; bioactivity is sequence-specific. Empirical antimicrobial screening for this peptide is required.

Quantitative Differentiation Evidence


Sequence Identity and Phylogenetic Uniqueness

Ranatuerin-2Wb possesses a unique primary sequence (GLFDSIKNVAKNVAAGLLDKLKCKITGC) that is not replicated in any other known ranatuerin-2 peptide. It clusters phylogenetically with other ranatuerin-2 peptides from the *L. capito* and *L. warszewitschii* species group, distinct from orthologs in *L. catesbeianus*, *L. blairi*, or Eurasian ranid frogs [1][2]. This sequence divergence creates a uniquely identifiable molecular entity for specific research applications, preventing target misidentification that can occur with peptides sharing higher sequence identity across related species.

Sequence Divergence
Class-level inference
Target (L. capito) GLFDSIKNVAKNVAAGLLDKLKCKITGC
Comparator (O. versabilis) GIMDTVKGVAKTVAASLLDKLKCKITGC
Comparator (L. yavapaiensis) GIMDSVKGLAKNLAGKLLDSLKCKITGC
Supports unambiguous molecular identification and species-specific assay design.
Exact identity values require alignment against each comparator.
Phylogenetics Peptide Diversity Structure-Function Relationship

Antimicrobial Spectrum and Potency Profile

While precise MIC values for Ranatuerin-2Wb against specific strains are not explicitly reported in a directly comparable format in public databases, its class-level activity can be contextualized against the established performance range of the ranatuerin-2 family. The family's potent members exhibit MICs as low as 2 µM against *S. aureus* (ranatuerin-2B), while weaker members show MICs >200 µM, indicating a 100-fold differential driven purely by sequence variation [1]. Ranatuerin-2Wb's activity is within the 'moderate' spectrum for this family, with predicted broad-spectrum Gram-positive and Gram-negative activity [2]. This situates it as a useful intermediate-potency candidate distinct from ultra-potent (e.g., ranatuerin-2B) or strain-selective (e.g., ranatuerin-2ARa) family members [1][3].

Potency Profile
Class-level inference
Exact MIC values for Ranatuerin-2Wb are not reported. Family MIC range: S. aureus 2 to >200 µM; E. coli 2 to 30 µM.
Context-dependent; empirical MIC determination is required for this specific sequence.
Predicted moderate broad-spectrum activity from family data.
Antibacterial Activity Gram-Selectivity MIC Variability

Rana Box Domain and Structural Scaffold

Ranatuerin-2Wb contains the signature C-terminal cyclic heptapeptide motif (Cys-Lys-Ile-Thr-Gly-Cys), known as the Rana box. While this motif is conserved across ranatuerin, brevinin, and esculentin families, its structural context within the full-length peptide dictates functional output. Computational models predict that variations in the flanking N-terminal sequence and the overall peptide hydrophobicity, which differ for Ranatuerin-2Wb, modulate the Rana box's contribution to membrane insertion and disruption [1][2]. Unlike some brevinin-2 peptides where modifications to the Rana box alone can abolish activity, the specific sequence environment of Ranatuerin-2Wb provides a distinct scaffold for studying how this domain can be rationally re-engineered to alter target-cell selectivity.

Rana Box Context
Supporting evidence
C-terminal cyclic CKITGC domain present; functional contribution depends on unique N-terminal sequence, distinct from brevinin-2.
Distinct scaffold for domain-swapping and mutational studies of membrane selectivity.
Rana box activity is sequence-context dependent.
Peptide Engineering Structure-Activity Relationship Rana Box

Optimal Research Applications


Comparative Phylogenetic and Evolutionary Studies

Given its unique sequence from *L. capito* and the established phylogenetic framework for New World ranid frogs, Ranatuerin-2Wb serves as a critical molecular marker for studying the evolutionary divergence of host-defense peptide repertoires in closely related amphibian species. Its procurement is specifically warranted for research aiming to correlate peptide sequence variation with ecological niche adaptation or pathogen pressure, building upon the foundational phylogenomic analysis of 37 ranatuerin-2 peptides from 17 *Lithobates* species [1].

SAR Scaffolds for Rana Box Engineering

Ranatuerin-2Wb provides a distinct native sequence scaffold for peptide engineers conducting systematic SAR studies on the Rana box domain. As the biological activity profile is exquisitely sensitive to the non-conserved N-terminal environment, this peptide is a valuable template for creating chimeric peptides and point-mutation libraries. Such studies directly investigate how the flanking sequence modulates the membrane selectivity and therapeutic index of this important structural motif, as reviewed by Nicolas & Ladram (2016) [1].

Broad-Spectrum Bioprospecting and Lead Identification

For researchers screening for novel anti-infective leads with a balanced activity profile, Ranatuerin-2Wb represents an intermediate-potency candidate within the ranatuerin-2 family, predicted to have a broad-spectrum antibacterial action with potentially more manageable cytotoxicity compared to ultra-potent family members [1]. It is suitable for initial in vitro bioprospecting programs aiming to identify AMPs that can be subsequently optimized for a wider therapeutic window through targeted sequence modifications [2].

Application
Selection Property
Validation Focus
Phylogenetic and evolutionary studies
Unique sequence marker from L. capito
Phylogenetic clustering with ranatuerin-2 family peptides
Rana box engineering SAR scaffolds
Distinct N-terminal sequence context for Rana box
Domain-swapping and mutational analysis of membrane selectivity
Antimicrobial screening and bioprospecting
Predicted broad-spectrum AMP backbone
In vitro antimicrobial susceptibility and cytotoxicity profiling
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